molecular formula C14H18N4O4S B2452432 ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate CAS No. 532966-52-2

ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate

Cat. No.: B2452432
CAS No.: 532966-52-2
M. Wt: 338.38
InChI Key: LDZNOIXAKSDWID-UHFFFAOYSA-N
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Description

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate is a complex heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . The resulting intermediate is then reacted with piperazine-1-carboxylate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 4-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-22-14(21)17-5-3-16(4-6-17)11(19)10-9-15-13-18(12(10)20)7-8-23-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZNOIXAKSDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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